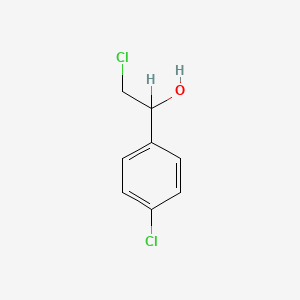

2-Chloro-1-(4-chlorophenyl)ethanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVSIWSINRIEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980352 | |

| Record name | 2-Chloro-1-(4-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6378-66-1 | |

| Record name | 4-Chloro-α-(chloromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6378-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-alpha-(chloromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006378661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-(4-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α-(chloromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 1 4 Chlorophenyl Ethanol

Chemical Synthesis Pathways

Chemical synthesis provides foundational and versatile routes to 2-Chloro-1-(4-chlorophenyl)ethanol. These pathways range from traditional multi-step sequences to sophisticated stereoselective approaches that utilize chiral catalysts to control the three-dimensional arrangement of the final product.

Conventional Multistep Reaction Sequences

The most conventional chemical pathway to synthesize racemic this compound involves the reduction of its corresponding ketone precursor, 2-chloro-4'-chloroacetophenone. This transformation is typically achieved using standard chemical reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones. masterorganicchemistry.comyoutube.comorganic-chemistry.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.comyoutube.com This is followed by a protonation step, typically from a protic solvent like methanol or ethanol (B145695), to yield the secondary alcohol. blogspot.com While effective for producing the racemic alcohol, this method does not provide control over stereochemistry, resulting in a 50:50 mixture of the (R) and (S) enantiomers. A study on the reduction of the related compound 2,2′,4′-trichloroacetophenone with sodium borohydride highlights the common challenges and outcomes of this approach. researchgate.net

The general reaction sequence is as follows:

Ketone Formation : The precursor, 2-chloro-4'-chloroacetophenone, is synthesized through methods such as the Friedel-Crafts acylation of chlorobenzene.

Ketone Reduction : The ketone is dissolved in a suitable solvent (e.g., ethanol, methanol) and treated with a reducing agent like sodium borohydride to yield racemic this compound. studylib.net

Chemo-Enzymatic Processes for Enhanced Efficiency

Chemo-enzymatic processes merge the advantages of chemical synthesis with the high selectivity of biological catalysts. A prominent strategy for producing enantiopure this compound is Dynamic Kinetic Resolution (DKR).

DKR combines the enzymatic kinetic resolution of a racemic alcohol with an in-situ racemization of the slower-reacting enantiomer. acs.orgresearchgate.net This allows for the theoretical conversion of 100% of the starting racemic material into a single, desired enantiomer, thereby overcoming the 50% yield limitation of standard kinetic resolution.

A typical DKR process for this compound involves:

Enzymatic Acylation : A lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the racemic alcohol (e.g., the R-enantiomer) to form an ester.

Chemical Racemization : A metal catalyst, often ruthenium-based (like the Shvo catalyst), simultaneously converts the remaining, unreacted S-enantiomer back into the racemic mixture. acs.orgnih.gov

This cycle continues until all the starting material is converted to the single desired acylated enantiomer, which can then be deprotected to yield the enantiopure alcohol. This approach has been successfully applied to a wide range of secondary alcohols, including halohydrins. acs.orgnih.gov

Stereoselective Chemical Approaches to Chiral Forms

To bypass the need for resolving racemic mixtures, stereoselective chemical methods aim to directly synthesize a specific enantiomer. This is achieved through the use of chiral catalysts that create a chiral environment during the reaction, favoring the formation of one enantiomer over the other.

Asymmetric reduction of the prochiral ketone, 2-chloro-4'-chloroacetophenone, is the most direct route to chiral this compound. This is commonly achieved via asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation. soton.ac.ukmdpi.com These methods utilize transition metal complexes with chiral ligands.

The catalysts typically consist of a metal center (e.g., Ruthenium, Rhodium, Iridium) and a chiral ligand that directs the hydride transfer to one face of the ketone. acs.orgresearchgate.net For instance, Noyori-type catalysts, which are ruthenium complexes with chiral diamine ligands like TsDPEN, are highly effective for the asymmetric transfer hydrogenation of aromatic ketones. acs.orgrsc.orgresearchgate.net A recent study demonstrated the highly efficient asymmetric hydrogenation of various α-chloroacetophenones using an Iridium catalyst with a cinchona-alkaloid-derived NNP ligand, producing chiral halohydrins with up to 99.6% enantiomeric excess (ee). acs.org

Beyond transition metal catalysts, chiral organocatalysts have also been developed for the asymmetric reduction of ketones. A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidines as catalysts. organic-chemistry.orgtcichemicals.com

The CBS catalyst, prepared from a chiral amino alcohol and a borane (B79455) source, coordinates with another borane molecule (the hydride source) and the substrate ketone. organic-chemistry.orgorganic-chemistry.org This ternary complex facilitates a highly enantioselective hydride transfer to the ketone, producing the chiral alcohol with high predictability and enantiomeric excess. ijprs.com This method is valued for its operational simplicity and the high levels of stereocontrol it offers for a broad range of ketones.

Biocatalytic Synthesis Routes

Biocatalytic synthesis utilizes whole microorganisms or isolated enzymes to perform chemical transformations. These methods are prized for their exceptional selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmental compatibility. The primary biocatalytic route to chiral this compound is the asymmetric reduction of 2-chloro-4'-chloroacetophenone.

A wide array of biocatalysts, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), have been identified and engineered for this purpose. These enzymes use cofactors like NADPH or NADH to deliver a hydride to the ketone, producing the corresponding alcohol with often perfect enantioselectivity (>99% ee).

Engineered secondary alcohol dehydrogenases from Thermoanaerobacter pseudethanolicus (TeSADH) have been shown to produce either the (R) or (S) enantiomer of this compound depending on the specific mutations introduced into the enzyme's active site. rsc.org Similarly, whole-cell biocatalysts, such as the yeast Saccharomyces cerevisiae, have been employed for the stereoselective reduction of related chloroacetophenones.

The table below summarizes findings from various biocatalytic reduction studies targeting this compound and closely related halohydrins.

| Biocatalyst | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Conversion/Yield |

|---|---|---|---|---|

| TeSADH Mutant (I86A) | 2-chloro-4'-chloroacetophenone | (R)-2-chloro-1-(4-chlorophenyl)ethanol | >99% | Low |

| TeSADH Mutant (ΔP84/A85G) | 2-chloro-4'-chloroacetophenone | (S)-2-chloro-1-(4-chlorophenyl)ethanol | >99% | Low |

| Geotrichum candidum | 2-chloro-1-(m-chlorophenyl)ethanone | (R)-2-chloro-1-(m-chlorophenyl)ethanol | 98% | 94% Yield |

| Candida ontarioensis (permeabilized cells) | 2-chloro-1-(3-chlorophenyl)ethanone | (R)-2-chloro-1-(3-chlorophenyl)ethanol | 99.9% | 97.5% Yield |

| Hansenula polymorpha KRED | 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol | 100% | 89% Yield |

Enzyme-Mediated Transformations

The use of isolated enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), represents a precise approach for the asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-chlorophenyl)ethanone, to the desired chiral alcohol. This method allows for high catalyst loading and selectivity, minimizing downstream processing challenges.

A variety of biocatalysts have been identified and engineered to exhibit high activity and enantioselectivity towards the synthesis of chiral halohydrins. Ketoreductases from species such as Scheffersomyces stipitis and mutants from Lactobacillus kefiri have demonstrated exceptional performance. For instance, a ketoreductase from Scheffersomyces stipitis CBS 6045 (SsCR) showed a specific activity of 65 U/mg and excellent enantioselectivity (>99.9% ee) for the reduction of a similar substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone. researchgate.net Similarly, engineered ketoreductases have been developed that can convert high concentrations of substrate (up to 500 g/L) with nearly 100% conversion and enantiomeric excess values exceeding 99.9%. researchgate.net

The enantioselectivity of these enzymes is a critical parameter, determining the optical purity of the final product. Research has shown that even minor modifications to the enzyme's active site through protein engineering can significantly enhance catalytic activity and substrate affinity, leading to superior performance. researchgate.net

Below is a table summarizing the performance of various biocatalysts in the synthesis of this compound and its close analogs.

| Biocatalyst | Substrate | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Ketoreductase (KR-01) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-alcohol | ~100 | >99.9 |

| Lactobacillus kefiri KRED mutant (LK08) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-alcohol | 100 | >99 |

| Scheffersomyces stipitis SsCR | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-alcohol | 88.2 | 99.9 |

| Acinetobacter sp. ZJPH1806 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-alcohol | 83.2 | >99.9 |

| Candida ontarioensis (permeabilized) | 2-chloro-1-(3-chlorophenyl)ethanone | (R)-alcohol | 97.5 | 99.9 |

This table includes data for closely related analogs due to the specificity of published research; these results are indicative of the potential for the synthesis of this compound.

The vast majority of ketoreductases and alcohol dehydrogenases depend on nicotinamide cofactors, such as NADPH or NADH, to provide the reducing equivalents for the ketone reduction. nih.gov These cofactors are prohibitively expensive to use in stoichiometric amounts, making in situ regeneration essential for economic viability on an industrial scale. uni-freiburg.denih.gov

Two primary strategies for cofactor regeneration are commonly employed:

Substrate-Coupled Regeneration: This approach uses a single enzyme that catalyzes both the reduction of the target ketone and the oxidation of a cheap, sacrificial co-substrate. A common example is the use of isopropanol, which is oxidized to acetone while regenerating the NADPH cofactor. researchgate.net This system is advantageous for its simplicity.

Enzyme-Coupled Regeneration: This method involves a second enzyme and a corresponding substrate to regenerate the cofactor. A widely used system pairs a glucose dehydrogenase (GDH) with glucose. The GDH oxidizes glucose to gluconolactone, which simultaneously reduces NADP+ to NADPH, supplying the KRED with the necessary cofactor for the primary reaction. nih.govresearchgate.net This approach is highly efficient and results in a quasi-irreversible reaction, driving the equilibrium towards product formation. nih.gov

The choice of regeneration system is crucial for process efficiency, minimizing costs and reducing the inhibitory effects of the consumed cofactor. uni-freiburg.de

Whole-Cell Biotransformations

An alternative to using isolated enzymes is the application of whole microbial cells as biocatalysts. This strategy leverages the cell's intact enzymatic machinery and inherent cofactor regeneration systems, eliminating the need for costly enzyme purification and external cofactor addition. nih.govresearchgate.net

Various microorganisms have been identified for their ability to asymmetrically reduce haloacetophenones. For example, a bacterial strain identified as Acinetobacter sp. ZJPH1806 was used for the highly stereoselective biocatalysis of 2-chloro-1-(2,4-dichlorophenyl)ethanone to its corresponding (R)-alcohol with an enantiomeric excess greater than 99.9%. researchgate.netmdpi.com Similarly, resting cells of Candida ontarioensis have been successfully used to synthesize (R)-2-chloro-1-(3-chlorophenyl)ethanol, achieving 99.0% yield and 99.9% e.e. researchgate.net

Whole-cell systems can sometimes be limited by the cell membrane acting as a barrier to substrate and product transport. To overcome this, cell permeabilization techniques, such as treatment with cetyltrimethylammonium bromide (CTAB), can be employed. This treatment was shown to increase the enzymatic activity of Candida ontarioensis cells by more than two-fold, significantly shortening the required reaction time. researchgate.net

Optimization of Biocatalytic Reaction Conditions

To maximize the efficiency and yield of the biocatalytic synthesis of this compound, optimization of reaction conditions is paramount. Key parameters that are typically fine-tuned include pH, temperature, substrate and catalyst concentration, and the use of co-solvents.

pH and Temperature: Most biocatalytic reductions are performed under mild conditions. For the reduction using Acinetobacter sp. ZJPH1806, the reaction was effectively conducted at 40°C. mdpi.com Optimization studies with Acetobacter sp. CCTCC M209061 for a similar reduction identified an optimal pH of 5.70 and a temperature of 30°C. scienceopen.com

Substrate and Cell Concentration: High substrate concentrations are desirable for industrial applications but can lead to substrate inhibition or toxicity to the cells. Optimization involves finding a balance that maximizes productivity. In the synthesis using Acinetobacter sp., the yield was maximized at a wet cell concentration of 150 g/L. mdpi.com By using permeabilized Candida ontarioensis cells, the substrate concentration could be increased to 30 g/L while maintaining a high yield (97.5%) and optical purity (99.9% e.e.). researchgate.net

Co-substrate/Co-solvent: The low aqueous solubility of the ketone substrate often necessitates the use of a co-solvent. Isopropanol is a popular choice as it can serve as both a co-solvent to improve solubility and a co-substrate for cofactor regeneration. researchgate.net In a process using a mutant ketoreductase, the presence of 40% (v/v) isopropanol enabled the complete reduction of 400 g/L of a similar substrate. researchgate.net Glycerol has also been successfully used as a co-substrate in whole-cell systems to aid in coenzyme regeneration. mdpi.com

A systematic, one-factor-at-a-time approach followed by response surface methodology (RSM) can be employed to rigorously identify the optimal conditions and interactions between different variables. scienceopen.com

Comparative Analysis of Synthetic Strategies for Academic and Industrial Scalability

Both isolated enzyme and whole-cell systems present distinct advantages and disadvantages when considering their scalability for academic research versus industrial production.

| Feature | Isolated Enzyme Systems | Whole-Cell Systems |

| Purity & Selectivity | Very high; minimizes side reactions and simplifies downstream processing. | Can have competing enzymes leading to by-products, though screening can mitigate this. |

| Catalyst Cost | Higher due to purification costs. However, protein engineering can create highly robust and active enzymes. | Lower, as enzyme purification is not required. |

| Cofactor Requirement | Requires addition of expensive cofactors and a regeneration system, adding complexity and cost. | In-built cofactor regeneration systems, significantly reducing process costs. nih.gov |

| Reaction Conditions | Allows for higher substrate/product concentrations and use of organic co-solvents that might be toxic to live cells. | Limited by cell viability; substrate/product inhibition can be a major issue. Permeabilization can help but adds a process step. researchgate.net |

| Process Control | Easier to control and model due to a well-defined system. | More complex system with cell physiology and viability as additional variables. |

| Space-Time Yield (STY) | Can achieve very high STY (e.g., 809 g/L/d reported for an analogous process), which is a critical metric for industrial viability. researchgate.net | Generally lower STY compared to optimized isolated enzyme systems due to lower catalyst density and potential transport limitations. |

| Environmental Factor (E-factor) | Can be very low (e.g., 7.25 reported for an optimized process), indicating less waste generation. researchgate.net | Inherently "green," but biomass disposal contributes to the E-factor. |

For academic and small-scale synthesis, the simplicity of whole-cell systems is often attractive. However, for large-scale industrial production, the high efficiency, space-time yield, and process control offered by highly engineered, stable, and reusable isolated enzymes often present a more economically compelling case, despite the initial investment in catalyst development and the need for an external cofactor regeneration system. researchgate.net The development of robust whole-cell catalysts that can tolerate high substrate loads remains a key goal for enhancing their industrial applicability.

Stereochemical Investigations of 2 Chloro 1 4 Chlorophenyl Ethanol

Enantiomeric Forms and Their Isolation

2-Chloro-1-(4-chlorophenyl)ethanol exists as a pair of enantiomers, the (R)- and (S)-forms, due to the presence of a stereocenter at the carbon atom bearing the hydroxyl group. The isolation of these enantiomers in their pure forms is crucial for the development of stereochemically defined active pharmaceutical ingredients. Several methods have been explored for the resolution of racemic this compound, primarily focusing on enzymatic and chromatographic techniques.

Enzymatic kinetic resolution has proven to be an effective method for separating the enantiomers of halohydrins. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. For instance, the kinetic resolution of the closely related racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol has been successfully achieved using lipase-catalyzed irreversible transesterification. This process yields the (R)-isomer and the acetylated (S)-isomer with high enantiomeric excess. The efficiency of such resolutions can be significantly influenced by the reaction conditions, including the choice of solvent and temperature nih.govresearchgate.net.

Another powerful enzymatic approach is the stereoselective reduction of the corresponding prochiral ketone, 2-chloro-1-(4-chlorophenyl)ethanone. Different microorganisms can exhibit distinct stereopreferences, allowing for the targeted synthesis of either the (R)- or (S)-enantiomer of the alcohol.

Classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, is a well-established method for separating enantiomers pharmtech.comwikipedia.org. This technique relies on the different physical properties of the resulting diastereomers, which allows for their separation by methods like crystallization numberanalytics.com. While specific examples for this compound are not abundant in readily available literature, common chiral resolving agents for alcohols include chiral acids like tartaric acid and its derivatives onyxipca.com.

Preparative chiral chromatography, such as High-Performance Liquid Chromatography (HPLC), offers a direct method for the separation of enantiomers symeres.com. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. Although a highly effective method for obtaining pure enantiomers, its scalability can be a consideration for industrial applications nih.gov.

Table 1: Methods for the Isolation of Enantiomers of this compound and Analogs

| Method | Description | Target Compound/Analog | Key Findings |

| Enzymatic Kinetic Resolution | Lipase-catalyzed transesterification of the racemic alcohol. | 2-chloro-1-(3,4-dichlorophenyl)ethanol | Successful resolution yielding enantiomerically enriched alcohol and ester. |

| Bioreduction | Stereoselective reduction of the corresponding ketone using microorganisms. | 2-chloro-1-(4-chlorophenyl)ethanone | Production of both (R)- and (S)-enantiomers with high optical purity is possible. |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent followed by separation. | General method for chiral alcohols | A viable but less commonly reported method for this specific compound. |

| Preparative Chiral HPLC | Chromatographic separation using a chiral stationary phase. | General method for enantiomers | Offers high purity but may have scalability limitations. |

Stereochemical Control in Synthetic Design

The ability to control the stereochemistry during the synthesis of this compound is of paramount importance for producing single-enantiomer products efficiently. Asymmetric synthesis aims to directly produce a specific enantiomer, thereby avoiding the need for resolution and the associated loss of 50% of the material. Key strategies for the stereocontrolled synthesis of this compound involve the use of chiral catalysts and reagents.

A prominent method for the asymmetric synthesis of chiral alcohols is the catalytic reduction of the corresponding ketone. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a powerful tool for the enantioselective reduction of prochiral ketones nrochemistry.comwikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.com. This method has been shown to be effective for the reduction of aryl methyl ketones and chloromethyl ketones, affording the corresponding secondary alcohols with excellent enantioselectivities nih.gov. The mechanism involves the coordination of borane (B79455) to the chiral catalyst, which then directs the hydride transfer to one face of the ketone, leading to the formation of a specific enantiomer of the alcohol nrochemistry.comalfa-chemistry.com.

The use of chiral boranes, such as those derived from α-pinene (Alpine-Borane), also provides a route to enantiomerically enriched alcohols wikipedia.org. These reagents can selectively reduce one enantiotopic face of the ketone. Furthermore, chiral spiroborate esters derived from chiral amino alcohols have been demonstrated to be effective catalysts for the borane reduction of aromatic ketones, yielding optically active alcohols in high enantiomeric excess researchgate.net.

For the synthesis of the related (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, an industrialized process has been developed utilizing a chiral catalyst prepared from a borane complex and chiral diphenylprolinol. This highlights the practical application of chiral boron-based reagents in achieving stereochemical control in the synthesis of similar chlorohydrins google.com.

Table 2: Strategies for Stereochemical Control in the Synthesis of this compound and Analogs

| Strategy | Description | Precursor | Key Features |

| Corey-Bakshi-Shibata (CBS) Reduction | Enantioselective reduction of a ketone using a chiral oxazaborolidine catalyst and borane. | 2-chloro-1-(4-chlorophenyl)ethanone | High enantioselectivity for a broad range of ketones. |

| Chiral Borane Reagents | Stoichiometric or catalytic reduction using chiral borane derivatives (e.g., Alpine-Borane). | 2-chloro-1-(4-chlorophenyl)ethanone | Provides a direct route to enantiomerically enriched alcohols. |

| Chiral Diphenylprolinol-Borane Complex | Catalytic asymmetric reduction using a pre-formed chiral catalyst. | 2,2',4'-trichloroacetophenone (B44736) | Demonstrated industrial applicability for a similar compound. |

Stereochemical Outcome Analysis in Reaction Pathways

The stereochemical outcome of a reaction is highly dependent on the reaction conditions. A thorough analysis of how parameters such as temperature, solvent, and the nature of the catalyst influence the stereoselectivity is crucial for optimizing the synthesis of a desired enantiomer of this compound.

In enzymatic kinetic resolutions, both temperature and the choice of solvent can have a profound effect on the enantioselectivity of the lipase (B570770) nih.gov. Studies have shown that varying the solvent composition can lead to significant changes in the enantiomeric ratio (E value). This is attributed to the influence of the solvent on the conformational state of the enzyme nih.gov. Similarly, temperature can also modulate the enantioselectivity, with lower temperatures often leading to higher enantioselectivity researchgate.net. The electronic effects of substituents on the substrate can also play a role in controlling the enantioselectivity of lipase-catalyzed reactions nih.gov.

In the case of asymmetric reductions of ketones, the reaction conditions are equally critical. For instance, in CBS reductions, the reaction must typically be conducted under anhydrous conditions as the presence of water can negatively impact the enantiomeric excess nrochemistry.com. The choice of the borane source (e.g., BH₃·THF, BH₃·SMe₂) and the specific structure of the oxazaborolidine catalyst also play a significant role in determining the stereochemical outcome nrochemistry.com.

The stereoselectivity of chemical reactions, in general, can be highly sensitive to the reaction medium. Polar solvents can favor the formation of certain stereoisomers over others in some reactions nih.gov. Therefore, a systematic screening of reaction conditions is often necessary to achieve the desired stereochemical purity of the final product.

Table 3: Factors Influencing Stereochemical Outcome

| Factor | Influence on Stereoselectivity | Relevant Reaction Type |

| Temperature | Can significantly alter the enantiomeric ratio (E value) in enzymatic resolutions. Lower temperatures often increase enantioselectivity. | Enzymatic Kinetic Resolution |

| Solvent | Affects the enzyme's conformation and can change the equilibrium between different enzyme states, thereby influencing enantioselectivity. Can also affect the stereochemical course of chemical reactions. | Enzymatic Kinetic Resolution, Asymmetric Chemical Synthesis |

| Catalyst Structure | The specific chiral ligand or catalyst used is a primary determinant of the stereochemical outcome. | Asymmetric Catalysis (e.g., CBS Reduction) |

| Substituent Effects | Electronic and steric properties of substituents on the substrate can influence the enantioselectivity of enzymatic reactions. | Enzymatic Kinetic Resolution |

| Presence of Water | Can have a detrimental effect on the enantiomeric excess in certain asymmetric reductions. | Asymmetric Reductions (e.g., CBS Reduction) |

Mechanistic Elucidation and Reaction Dynamics of 2 Chloro 1 4 Chlorophenyl Ethanol Reactions

Reaction Mechanism Studies in Chemical Transformations

The chemical synthesis of substituted chlorophenylethanols, including 2-Chloro-1-(4-chlorophenyl)ethanol, is often achieved through the reduction of the corresponding ketone. One common method involves the use of sodium borohydride (B1222165) to reduce 2,2',4'-trichloroacetophenone (B44736) to yield 1-(2,4-dichlorophenyl)-2-chloroethanol. sioc-journal.cn The mechanism of this reduction is influenced by factors such as temperature and the presence of additives. The use of metal chlorides like calcium chloride and lanthanum chloride has been shown to improve the reaction's specificity. sioc-journal.cn Furthermore, carrying out the reaction in an aprotic solvent such as tetrahydrofuran (B95107) (THF) in the presence of an acidic resin like amberlyst-732 can lead to high yield and specificity. sioc-journal.cn

Another significant pathway is the Willgerodt-Kindler reaction, which can be used to synthesize the related compound 4-chlorophenylethanol from 4-chloroacetophenone. This multi-step process first involves reacting 4-chloroacetophenone with morpholine (B109124) and sulfur to form a 1-(4-chlorophenyl)-2-morpholine ethylthione intermediate. google.com This intermediate is then hydrolyzed to produce 4-chlorophenylacetic acid, which is subsequently reduced by sodium borohydride in the presence of iodine to yield 4-chlorophenylethanol. google.com

For achieving enantioselectivity, catalytic asymmetric reduction methods are employed. The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst generated in situ from a chiral amino alcohol and borane (B79455), is a prominent example. google.commdpi.com This method facilitates the enantioselective reduction of various ketones. mdpi.com The accepted model for this type of reduction involves a six-membered transition state. uwindsor.ca For instance, the reduction of aryl methyl, ethyl, and chloromethyl ketones using a catalyst derived from chiral lactam alcohol and borane can produce the corresponding secondary alcohols with high enantioselectivity (91–98% ee). mdpi.com

Mechanistic Insights into Biocatalytic Processes

Biocatalysis offers a highly enantioselective and environmentally friendly alternative for producing chiral alcohols like this compound. These processes typically utilize whole-cell biocatalysts or isolated enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to reduce the prochiral ketone precursor. chemsrc.com

The mechanism of these biocatalytic reductions hinges on the transfer of a hydride ion from a cofactor, most commonly NADPH or NADH, to the carbonyl carbon of the ketone. nih.govnih.gov To make the process economically viable, an efficient cofactor regeneration system is essential due to the high cost of these molecules. nih.gov A common strategy is to couple the primary reduction reaction with a secondary "sacrificial" reaction. For example, glucose dehydrogenase (GDH) can be co-expressed to oxidize glucose, thereby regenerating the required NADPH. researchgate.net Another approach involves using formate (B1220265) dehydrogenase (FDH) to regenerate NADH from NAD+ in the presence of formate. nih.gov The functional overexpression of both an alcohol dehydrogenase and a formate dehydrogenase in a recombinant Escherichia coli strain has been shown to sustain the desired reduction reaction. nih.gov

The enantioselectivity of the biocatalytic reaction is determined by the specific three-dimensional structure of the enzyme's active site. Molecular simulations have revealed that mutations in an enzyme can alter the orientation of the substrate within the binding pocket, leading to different stereopreferences. researchgate.net For example, a mutant short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans (NaSDR-G145A/I199L) exhibited a greater affinity and catalytic activity towards 2-chloro-1-(2,4-dichlorophenyl) ethanone (B97240) compared to the wild-type enzyme. researchgate.net Similarly, a ketoreductase mutant from Lactobacillus kefiri (LK08) has been successfully used for the bioreduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone to produce the (S)-enantiomer with an enantiomeric excess (ee) value of over 99%. researchgate.net

Lipases are another class of enzymes used in the production of enantiomerically pure halohydrins. Through a process of kinetic resolution of the corresponding racemic acetate (B1210297) via hydrolysis, lipases from Thermomyces lanuginosus or Novozym 435® can produce (S)-β-halohydrin with high selectivity (e.e. > 99%). researchgate.net

Investigation of Transition States and Intermediates

Understanding the transition states and intermediates in the reactions of this compound and its precursors is key to optimizing reaction conditions and catalyst design.

In chemical reductions, such as the enantioselective reduction of ketones with chiral borane reagents (BINAL-H), the reaction is believed to proceed through a chair-like six-membered transition state. uwindsor.ca In this model, the π-system of the ketone substrate preferentially occupies an equatorial position to avoid repulsive n-π interactions with the lone pair of an oxygen atom on the BINAL-H ligand. uwindsor.ca For reductions using DIP-Chloride, which is derived from α-pinene, the accepted model also involves a six-membered transition state, which is forced into a boat conformation due to the rigid bicyclic structure of the reagent. uwindsor.ca The stereochemical outcome is dictated by the steric bulk of the ketone's substituents. uwindsor.ca

The Willgerodt-Kindler reaction involves distinct intermediates. The initial reaction of a ketone with sulfur and an amine (like morpholine) forms a thioamide intermediate, specifically a 1-(4-chlorophenyl)-2-morpholine ethylthione in the case of 4-chloroacetophenone. google.com This is followed by hydrolysis to an aryl-substituted acetic acid, which is then reduced. google.com

In biocatalytic processes, the primary intermediate is the enzyme-substrate complex. The substrate binds within a specific pocket in the enzyme, and its orientation dictates the stereochemical outcome of the reduction. Molecular simulations of a carbonyl reductase have shown that amino acid substitutions can cause the substrate to adopt different orientations within the binding pocket, which explains the opposite stereopreferences observed between enzyme variants. researchgate.net The reaction proceeds through the formation of a transient complex involving the enzyme, the substrate, and the cofactor (e.g., NADPH), facilitating the hydride transfer. nih.gov

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates and enzyme efficiency, which are crucial for process optimization. In the biocatalytic reduction of α-halo ketones, kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) are used to characterize enzyme performance.

For instance, studies on a short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans (NaSDR) and its mutant (NaSDR-G145A/I199L) in the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE) have provided specific kinetic data. The mutant enzyme showed improved substrate affinity (lower Km) and higher catalytic efficiency (higher Vmax) compared to the wild-type. researchgate.net

Below is a data table summarizing the kinetic parameters for the wild-type and mutant NaSDR enzymes.

| Enzyme | Substrate | Km (mM) | Vmax (U mg⁻¹) |

| Wild-type NaSDR | CPE | 0.38 | 2.58 |

| Mutant NaSDR-G145A/I199L | CPE | 0.23 | 6.32 |

| Data sourced from a study on a mutant short-chain dehydrogenase/reductase. researchgate.net |

In whole-cell biotransformation systems, reaction kinetics are also critical. A recombinant E. coli strain co-expressing an alcohol dehydrogenase from Lactobacillus brevis and a formate dehydrogenase from Mycobacterium vaccae N10 was used to reduce methyl acetoacetate. nih.gov This system achieved a 100 mol% product yield with a productivity of 200 µmol g⁻¹ (cell dry weight) min⁻¹. nih.gov The presence of formate for cofactor regeneration was shown to increase the intracellular [NADH]/[NAD+] ratio seven-fold, thereby sustaining the reduction reaction. nih.gov Optimizing reaction conditions such as pH, temperature, and substrate/catalyst concentrations is key to maximizing productivity in these biocatalytic processes. researchgate.net

Advanced Spectroscopic and Structural Characterization of this compound

The comprehensive structural elucidation and characterization of this compound (CAS 6378-66-1) rely on a suite of advanced analytical techniques. nih.gov These methods provide detailed insights into the molecule's connectivity, functional groups, three-dimensional arrangement, and precise mass.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of 2-Chloro-1-(4-chlorophenyl)ethanol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete map of the molecular framework can be assembled.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the 4-chlorophenyl ring typically appear as a set of two doublets in the downfield region (approximately 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic proton (CH-OH) would present as a triplet or a doublet of doublets, depending on the coupling with the adjacent chloromethyl protons and the hydroxyl proton. The two protons of the chloromethyl group (CH₂Cl) are diastereotopic due to the adjacent chiral center and would likely appear as a complex multiplet. The hydroxyl proton (OH) signal can vary in position and may appear as a broad or sharp signal depending on the solvent and concentration.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display a specific number of signals corresponding to the unique carbon environments in the molecule. The carbon atoms of the 4-chlorophenyl ring would produce four distinct signals in the aromatic region (~125-145 ppm). The carbon bearing the hydroxyl group (C-OH) would resonate at a characteristic downfield position (~70-75 ppm), while the carbon of the chloromethyl group (CH₂Cl) would appear further upfield (~45-50 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| Aromatic C-H | C2'/C6' | ~7.35 | ~128.0 | Doublet (d) |

| Aromatic C-H | C3'/C5' | ~7.30 | ~129.0 | Doublet (d) |

| Benzylic C-H | C1 | ~5.0 | ~74.0 | Triplet (t) or Doublet of Doublets (dd) |

| Aliphatic C-H₂ | C2 | ~3.8 | ~49.0 | Doublet (d) or Multiplet (m) |

| Hydroxyl O-H | - | Variable | N/A | Singlet (s) or Broad Singlet (br s) |

| Aromatic C-Cl | C4' | N/A | ~134.0 | N/A |

| Aromatic C-ipso | C1' | N/A | ~140.0 | N/A |

Since this compound contains a chiral center at the carbinol carbon (C1), it exists as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, advanced techniques can be used to determine the relative stereochemistry in diastereomeric derivatives or to study conformational preferences.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining through-space proximity of protons. nanalysis.comlibretexts.org For a derivative of this compound, a NOESY experiment could reveal spatial correlations between the benzylic proton and specific protons on the chloromethyl group or the aromatic ring, helping to define the molecule's preferred conformation and relative stereochemistry. libretexts.org Furthermore, two-dimensional correlation experiments like COSY (Correlation Spectroscopy) would definitively establish the proton-proton coupling network, confirming which protons are on adjacent carbons. longdom.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

For this compound, the FTIR spectrum would be expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations for both the aromatic and aliphatic chlorides would appear in the fingerprint region, typically between 600 and 800 cm⁻¹. For the related compound 1-(4-chlorophenyl)ethanol, characteristic IR peaks are well-documented. chemicalbook.com

Table 2: Expected FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 | O-H Stretch (broad) | Alcohol |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (CH, CH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1090 | C-O Stretch | Secondary Alcohol |

| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

| 800-600 | C-Cl Stretch | Alkyl & Aryl Halide |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (C₈H₈Cl₂O), the calculated monoisotopic mass is 189.9952203 Da. nih.gov

An HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ or other adducts. The experimentally measured mass-to-charge ratio (m/z) would be compared to the calculated value. A match within a very low tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula. The distinct isotopic pattern caused by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would also be observable and serve as a further confirmation of the structure.

X-ray Diffraction Studies of Crystalline Forms or Derivatives

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. While no public crystal structure for this compound itself is available, studies on closely related compounds demonstrate the power of this technique.

An X-ray crystallographic analysis would provide precise data on bond lengths, bond angles, and torsional angles, unambiguously establishing the molecular conformation. For chiral molecules, the analysis of a crystal of a single enantiomer allows for the determination of its absolute stereochemistry. In a racemic crystal, it reveals how the two enantiomers pack together in the crystal lattice. This technique has been successfully applied to determine the structure and stereochemistry of various chlorophenyl derivatives. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal for investigating the electronic structure and reactivity of molecules like 2-Chloro-1-(4-chlorophenyl)ethanol. DFT methods are used to optimize the molecular geometry and to calculate various electronic properties that govern the molecule's behavior.

Detailed research findings from computational studies on related molecules demonstrate the power of these methods. For instance, the analysis of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using DFT at the B3LYP/6-311++G(d,p) level has provided insights into optimized structural parameters like bond lengths and angles. journalijcar.org Such studies also involve Natural Bond Orbital (NBO) analysis to understand hyperconjugative interactions and charge delocalization, which are key to molecular stability. journalijcar.org The calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies helps in determining the chemical hardness and softness, providing a measure of the molecule's reactivity. journalijcar.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to predict the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. journalijcar.org

While specific DFT studies on this compound are not widely published, the principles from studies on analogous compounds are directly applicable. A hypothetical DFT study on this compound would likely focus on the distribution of electron density, the influence of the chloro- and chlorophenyl- substituents on the ethanol (B145695) backbone, and the resulting reactivity.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

Molecular modeling and molecular dynamics (MD) simulations are essential tools for exploring the conformational landscape and intermolecular interactions of this compound. The presence of a rotatable bond between the chiral carbon and the chlorophenyl group, as well as the bond to the chloromethyl group, allows for various spatial arrangements of the atoms. chemscene.com

Conformational analysis of similar small organic molecules, such as 2-chloroethanol (B45725), has been a subject of interest to understand the interplay of steric and electronic effects, including intramolecular hydrogen bonding. youtube.com For this compound, molecular modeling would help in identifying the most stable conformers and the energy barriers between them.

MD simulations can further provide insights into the dynamic behavior of the molecule in different environments, such as in various solvents or in the presence of biological macromolecules. For example, MD simulations have been used to validate the stability of ligand-protein complexes for related chloro-phenyl derivatives, where the root-mean-square deviation (RMSD) analysis indicates the stability of the compound in the binding site of a target protein. nih.gov Such studies often reveal the importance of hydrogen bonding, electrostatic, and hydrophobic interactions in molecular recognition processes. nih.gov

Below is a table of computational chemistry data for this compound. chemscene.com

| Property | Value |

| Topological Polar Surface Area (TPSA) | 20.23 |

| LogP | 2.6122 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical calculations using methods like Time-Dependent DFT (TD-DFT) can predict UV-Vis spectra, while DFT calculations can be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. dergipark.org.trresearchgate.net

For example, in the study of a related molecule, the spectral analysis was carried out using FT-IR, FT-Raman, and UV-Vis spectroscopic techniques, and the results were compared with those obtained from DFT calculations. journalijcar.org This comparative approach allows for a detailed assignment of vibrational modes and electronic transitions.

Furthermore, computational chemistry can be used to map out potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction thermodynamics. This information is crucial for understanding reaction mechanisms and for optimizing reaction conditions.

Computational Design of Novel Synthetic Routes or Catalysts

The principles of computational chemistry are increasingly being applied to the rational design of new catalysts and synthetic routes. ethz.ch This involves using computational screening to identify promising catalyst candidates before they are synthesized and tested in the lab, which can significantly accelerate the discovery process. pnnl.govnih.gov

In the context of producing chiral alcohols like this compound, computational methods can aid in the design of stereoselective catalysts. For instance, a patent for the production of the related chiral 2-chloro-1-(2,4-dichlorophenyl) ethanol describes the use of a borane (B79455) complex with chiral diphenylprolinol as a catalyst for the asymmetric reduction of a ketone precursor. google.com Computational modeling could be used to understand the mechanism of such a catalyst and to design even more efficient and selective versions.

The design process often involves building a computational model of the catalyst's active site and then simulating the catalytic cycle. ethz.ch By calculating the energies of the various intermediates and transition states, researchers can identify the rate-determining step and modify the catalyst structure to lower its energy barrier. pnnl.gov This approach has been successfully used to design catalysts for a wide range of chemical transformations. nih.gov

Environmental Transformation and Degradation Pathways of Chlorinated Ethanols

Abiotic Degradation Mechanisms in Environmental Matrices

The environmental fate of chlorinated compounds like 2-Chloro-1-(4-chlorophenyl)ethanol is significantly influenced by abiotic degradation processes, which are non-biological in nature. These reactions, primarily hydrolysis and photolysis, can lead to the transformation of the parent compound into various degradation products.

In aqueous environments, chlorinated ethanes and ethenes can undergo reductive dechlorination, a process that is often slower than microbial degradation but can be more complete. psu.edu Abiotic agents such as zero-valent metals, sulfide (B99878) minerals, and green rusts can enhance this process. psu.edu Temperature also plays a critical role, with the degradation half-life of some chlorinated ethanes decreasing significantly with a modest increase in temperature. nih.gov

While specific data on the hydrolysis and photolysis rates of this compound are not extensively documented in publicly available literature, the principles governing the degradation of other chlorinated aromatic compounds offer valuable insights. For instance, the photochemical degradation of 4-chlorophenol, a related compound, has been shown to be influenced by factors such as the initial concentration and the presence of other ions. Advanced oxidation processes, which combine UV light with oxidizing agents like hydrogen peroxide, can significantly enhance the degradation and mineralization of such compounds.

The abiotic reduction of chlorinated solvents can also be influenced by the presence of naturally occurring reduced iron minerals. psu.edu This process, known as abiotic natural attenuation, can lead to the significant degradation of parent compounds without the accumulation of intermediate daughter products. psu.edu

Biotransformation by Microorganisms in Environmental Systems

The biotransformation of chlorinated ethanols by microorganisms is a key process in their environmental degradation. Both bacteria and fungi have been shown to play a role in the breakdown of these compounds.

Studies on the degradation of 2-chloroethanol (B45725) by the denitrifying bacterium Pseudomonas stutzeri strain JJ have revealed a pathway involving a chloroethanol dehydrogenase, a chloroacetaldehyde (B151913) dehydrogenase, and a chloroacetate (B1199739) dehalogenase. sigmaaldrich.com This suggests a stepwise oxidation process that ultimately leads to the removal of the chlorine atom.

Fungi are also significant contributors to the degradation of chlorinated aromatic compounds in natural environments. psu.edu For example, a study on the biotransformation of 4-chlorobiphenyl (B17849) by a Pseudomonas species identified 2-hydroxy,2-[4'-chlorophenyl]ethane and 2-oxo,2-[4'-chlorophenyl]ethanol as metabolites, which are structurally very similar to the target compound of this article. nih.gov This indicates that similar enzymatic pathways may be involved in the degradation of this compound.

The degradation of chlorinated acetophenones by a mixed culture of an Arthrobacter sp. and a Micrococcus sp. has also been documented, with 4-chlorophenyl acetate (B1210297), 4-chlorophenol, and 4-chlorocatechol (B124253) identified as metabolites. nih.gov This highlights the collaborative role that different microbial species can play in the complete mineralization of these pollutants.

Fate and Transformation of Related Chlorinated Pollutants (e.g., DDT Metabolites)

The environmental fate of this compound is intrinsically linked to that of the notorious insecticide DDT (dichlorodiphenyltrichloroethane) and its metabolites. One of the known metabolites of DDT is 2,2-bis(4-chlorophenyl)ethanol, also known as DDOH. nih.gov This structural similarity suggests that this compound could be an intermediate in the degradation pathway of DDT or related compounds.

The microbial degradation of DDT and its breakdown products has been a subject of extensive research. Bacteria and fungi can convert DDT to a variety of metabolites, including DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane), DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene), and DDOH. mdpi.com The degradation of these compounds often involves a series of reductive dechlorination, dehydrochlorination, and oxidation steps.

The cometabolism of DDT and its metabolites by bacteria and fungi has also been observed. For instance, resting cells of bacteria grown on diphenylmethane (B89790) have been shown to oxidize substituted analogs such as 4,4'-dichlorobenzhydrol, a metabolite of DDT. dtic.mil

Characterization of Environmental Metabolites (non-clinical xenobiotic breakdown products)

The identification and characterization of environmental metabolites are crucial for understanding the complete degradation pathway of a pollutant and assessing the potential toxicity of its transformation products. For chlorinated ethanols, these metabolites are non-clinical xenobiotic breakdown products, meaning they are formed in the environment through abiotic or biotic processes rather than within a living organism under controlled study conditions.

| Parent Compound | Metabolite | Transforming Agent/Process | Reference |

| 2-Chloroethanol | Chloroacetaldehyde, Chloroacetate | Pseudomonas stutzeri strain JJ | sigmaaldrich.com |

| 4-Chlorobiphenyl | 2-hydroxy,2-[4'-chlorophenyl]ethane, 2-oxo,2-[4'-chlorophenyl]ethanol | Pseudomonas sp. | nih.gov |

| 4-Chloroacetophenone | 4-Chlorophenyl acetate, 4-Chlorophenol, 4-Chlorocatechol | Arthrobacter sp. and Micrococcus sp. | nih.gov |

| DDT | DDE, DDD, DDMU, DDOH | Bacteria and Fungi | mdpi.com |

| DDT Metabolites | 4,4'-Dichlorobenzhydrol | Bacteria | dtic.mil |

The table above illustrates that the degradation of chlorinated aromatic compounds often proceeds through oxidation of side chains and hydroxylation of the aromatic ring, followed by ring cleavage. The identification of these metabolites typically involves advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). nih.govnih.gov

Industrial and Research Applications of 2 Chloro 1 4 Chlorophenyl Ethanol As a Synthetic Platform Non Clinical

Role in the Large-Scale Production of Chemical Intermediates

2-Chloro-1-(4-chlorophenyl)ethanol and its derivatives are crucial building blocks in the large-scale synthesis of various chemical products, most notably as precursors to antifungal agents and other specialized chemicals. The chiral variants of these alcohols are particularly significant. For instance, the closely related (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a key intermediate in the industrial production of the imidazole (B134444) antifungal medication, Luliconazole. google.comresearchgate.net It also serves as a building block in the asymmetric chemoenzymatic synthesis of the enantiomers of miconazole (B906) and econazole. chemicalbook.com

The industrial demand for these chiral alcohols has spurred the development of robust, large-scale production methods. Patents have been filed for industrialized processes designed to produce these intermediates with high chemical and optical purity, essential for their subsequent use in synthesis. google.com One such patented method for a related chiral alcohol involves the asymmetric reduction of a corresponding ketone using a borane (B79455) complex and a chiral catalyst, yielding the desired product in high purity (over 99%) and with a high enantiomeric excess. google.com

Beyond pharmaceuticals, derivatives like 4-chlorophenylethanol are key intermediates for widely used agricultural fungicides, such as fenbuconazole. google.com A patented process describes the synthesis of 4-chlorophenylethanol from the more affordable starting material, 4-chloroacetophenone, via a Willgerodt-Kindler reaction followed by reduction with sodium borohydride (B1222165). google.com This highlights the compound's role in creating essential agrochemicals.

Table 1: Examples of Large-Scale Synthesis Involving Chlorophenyl Ethanol (B145695) Derivatives

| Precursor Compound | Synthetic Method | Product/Application | Reference |

|---|---|---|---|

| 2,2',4'-trichloroacetophenone (B44736) | Asymmetric reduction with borane complex and chiral catalyst | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol (Intermediate for Luliconazole) | google.com |

| 4-chloroacetophenone | Willgerodt-Kindler reaction, then reduction with sodium borohydride | 4-chlorophenylethanol (Intermediate for Fenbuconazole) | google.com |

Development of New Reagents and Catalysts Utilizing its Scaffold

The synthesis of this compound, particularly its chiral forms, has driven significant research into the development of novel and efficient catalytic systems. The primary focus has been on biocatalysis, leveraging the high stereoselectivity of enzymes.

Ketoreductases (KREDs) and other dehydrogenases are at the forefront of this research. Scientists have developed novel biopreparation methods using recombinant Escherichia coli expressing engineered ketoreductases, such as a mutant from Lactobacillus kefiri, to achieve the bioreduction of precursor ketones into chiral alcohols. researchgate.net In one study, this enzymatic process was successfully scaled to 300g, achieving full conversion to the desired chiral alcohol with an enantiomeric excess greater than 99%. researchgate.net

Further advancements include the engineering of mutant enzymes with enhanced capabilities. For example, a mutant short-chain dehydrogenase/reductase (NaSDR) from Novosphingobium aromaticivorans demonstrated a higher substrate affinity and catalytic velocity for the production of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol compared to its wild-type counterpart. researchgate.net Lipases, such as those from Thermomyces lanuginosus or Alcaligene sp., are also employed for the kinetic resolution of racemic mixtures, separating the enantiomers through transesterification. researchgate.netchlorohydrin.com

In addition to biocatalysts, research has explored chemical catalytic systems. Studies on the reduction of 2,2',4'-trichloroacetophenone to its corresponding alcohol using sodium borohydride found that additives like calcium chloride and lanthanum chloride could significantly improve the reaction's specificity. sioc-journal.cn This indicates ongoing efforts to develop new chemical reagents and promoters to refine the synthesis of these valuable intermediates.

Table 2: Catalysts Used in the Synthesis of Chlorophenyl Ethanol Derivatives

| Catalyst Type | Specific Catalyst/Organism | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Biocatalyst (Whole Cell) | Candida ontarioensis | Asymmetric reduction | Permeabilized cells increased activity >2-fold for producing (R)-2-chloro-1-(3-chlorophenyl)ethanol. | chlorohydrin.com |

| Biocatalyst (Enzyme) | Ketoreductase mutant (LK08) from Lactobacillus kefiri | Bioreduction | >99% ee and full conversion on a 300g scale for (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. | researchgate.net |

| Biocatalyst (Enzyme) | Pseudomonas stutzeri lipase (B570770) | Kinetic resolution | Produced (R)-alcohol with 95.8% ee and (S)-alcohol with 94.5% ee. | chlorohydrin.com |

Applications in Fine Chemical Synthesis Beyond Pharmaceutical Precursors

While its role as a pharmaceutical precursor is significant, the utility of this compound's scaffold extends to other areas of fine chemical synthesis. These applications leverage the compound's unique reactivity imparted by its chloro- and hydroxyl- functional groups.

A primary non-pharmaceutical application is in the agrochemical industry. Research has pointed to the potential insecticidal properties of 2-(4-Chlorophenyl)ethanol, making it a compound of interest for developing new pesticides. smolecule.com As previously mentioned, the related 4-chlorophenylethanol is a confirmed key intermediate in the synthesis of the triazole fungicide fenbuconazole, which is used to control diseases on various crops. google.com

The broader family of chlorohydrins, including the simpler 2-chloroethanol (B45725), sees use in diverse industrial applications. These include acting as a solvent for cellulose (B213188) acetate (B1210297) and textile printing dyes, and as a building block for plasticizers. chlorohydrin.com The structural similarity suggests that this compound could be explored for the creation of specialized polymers or materials where its substituted phenyl ring could confer specific properties. Furthermore, the related compound 1-(4-Chlorophenyl)ethanol has been utilized in academic research to study the mechanisms of transfer dehydrogenation over heterogeneous palladium catalysts. sigmaaldrich.com

Emerging Areas of Research Leveraging this Compound's Structure

Current research continues to find new ways to utilize the this compound structure, focusing on novel synthetic methods and applications. One significant trend is the use of biocatalysis in unconventional environments. For instance, biotransformation studies using marine-derived fungi, such as Purpureocillium lilacinum, are being conducted on related structures like 1-(4′-chlorophenyl)propyl acetate to produce optically active derivatives. mdpi.com This opens the door to discovering novel enzymes and biocatalytic pathways from previously untapped sources.

The development of highly efficient chemoenzymatic processes remains a key research focus. This involves combining the best of chemical and biological catalysis to create more sustainable and cost-effective production routes. researchgate.net The targeted evolution and engineering of enzymes to accept high concentrations of substrates is another critical frontier, aiming to overcome the common issue of substrate inhibition in biocatalytic reactions and make industrial-scale production more feasible. mdpi.com

Research is also exploring new chemical synthesis strategies. For example, a method for synthesizing 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol was developed by cleaving a p-nitrophenyloxirane ring with p-chlorobenzylamine. The resulting aminoalcohol was then used as a scaffold to create new derivatives, with some showing moderate antibacterial and antifungal activity, demonstrating its utility in generating novel bioactive compounds for screening.

Finally, the unique electronic and steric properties imparted by the chlorophenyl group make this scaffold a candidate for investigation in materials science, although this area remains less explored compared to its role in organic synthesis. cymitquimica.com

Q & A

Basic: What are the common synthetic routes for 2-Chloro-1-(4-chlorophenyl)ethanol?

Methodological Answer:

The compound is synthesized via two primary routes:

- Nucleophilic Addition-Reduction: 4-Chlorobenzaldehyde reacts with chloroethanol in the presence of a base (e.g., NaOH), followed by reduction using agents like NaBH₄ or LiAlH₄ to yield the alcohol .

- Chlorination of 1-(4-Chlorophenyl)ethanol: Direct chlorination of the precursor using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions .

Key Considerations: Optimize reaction temperature (e.g., reflux in ethanol) and stoichiometry to minimize side products like over-oxidized aldehydes.

Basic: How is this compound characterized for purity and structural confirmation?

Methodological Answer:

- Spectroscopy:

- NMR (¹H/¹³C): Identify peaks for the Cl-substituted phenyl ring (δ 7.2–7.4 ppm) and ethanol moiety (δ 4.8–5.2 ppm for –CHCl–OH) .

- IR: Confirm O–H (3200–3600 cm⁻¹) and C–Cl (550–750 cm⁻¹) stretches .

- Chromatography: HPLC or GC-MS to assess purity (>98%) and detect impurities .

- X-ray Crystallography: Resolve stereochemistry using SHELX programs for structure refinement .

Advanced: What strategies optimize enantiomeric excess in chiral derivatives of this compound?

Methodological Answer:

- Biocatalytic Resolution: Use lipases (e.g., CRL) for kinetic resolution, selectively acylating one enantiomer (e.g., para-chlorophenol esters) .

- Chiral Catalysts: Employ transition-metal complexes (e.g., Ru-BINAP) in asymmetric hydrogenation of ketone precursors .

- Microbial Reduction: Whole-cell systems (e.g., Rhodotorula rubra) reduce prochiral ketones with >90% enantiomeric excess .

Advanced: How do structural modifications at chlorine positions influence antifungal activity?

Methodological Answer:

- SAR Studies:

- Para-Cl on Phenyl Ring: Critical for binding fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase) .

- Ethanol-Cl Substitution: Removal reduces potency (e.g., 1-(4-chlorophenyl)ethanol shows 10× lower activity) .

- Fluorine Replacement: 4-Fluorophenyl analogs exhibit altered pharmacokinetics due to electronegativity differences .

- In Vitro Assays: Test derivatives against Candida albicans using MIC (Minimum Inhibitory Concentration) protocols .

Advanced: How to resolve contradictions in reaction yields across synthetic methods?

Methodological Answer:

- Variable Analysis:

- DoE (Design of Experiments): Use factorial design to isolate critical factors (temperature, solvent polarity) .

Methodological: How to address solubility and stability issues during experiments?

Methodological Answer:

- Solubility Enhancement:

- Storage: Aliquot and store at –80°C (6-month stability) in amber vials to prevent photodegradation .

Advanced: What computational methods predict nucleophilic substitution reactivity?

Methodological Answer:

- DFT Calculations: Model transition states for SN2 reactions at the ethanol-Cl site using Gaussian09 with B3LYP/6-31G(d) basis set .

- MD Simulations: Simulate solvent effects (e.g., ethanol vs. THF) on reaction kinetics using GROMACS .

Basic: What are the primary pharmaceutical applications of this compound?

Methodological Answer:

- Antifungal Intermediate: Key precursor for synthesizing triazole antifungals (e.g., voriconazole analogs) via hydroxyl substitution .

- Receptor Studies: Probe ligand interactions with serotonin/dopamine receptors in neuropharmacology assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.